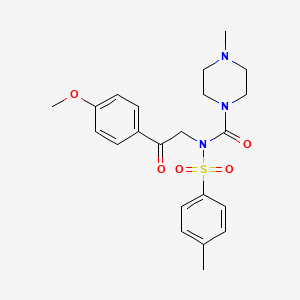
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a tosyl group, and a piperazine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms, would be a key feature of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for example, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
1. Met Kinase Inhibition
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide and its derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promise in treating cancer, particularly gastric carcinoma, by inhibiting tumor growth. Notably, certain analogs have progressed to clinical trials due to their efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
2. Serotonin Receptor Activity
Derivatives of N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide have been found to exhibit significant activity on serotonin receptors, particularly 5-HT(1A) receptors. These compounds have been studied for potential anxiolytic and antidepressant properties. Their ability to act as serotonin receptor antagonists suggests potential applications in treating anxiety and depression-related disorders (Abou-Gharbia et al., 1999).
3. Androgen Receptor Antagonism
Some N-arylpiperazine-1-carboxamide derivatives, closely related to the compound , have demonstrated potent androgen receptor (AR) antagonist activities. These compounds have shown promise in the treatment of prostate cancer due to their ability to inhibit androgenic effects more effectively than existing treatments like bicalutamide (Kinoyama et al., 2005).
4. Cytotoxicity against Cancer Cells
Derivatives of N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. Some compounds have shown potential as anticancer agents due to their ability to inhibit the growth of cancer cells in vitro (Hassan et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-21(26)18-6-8-19(30-3)9-7-18/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFABNGBLNZMOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759599.png)

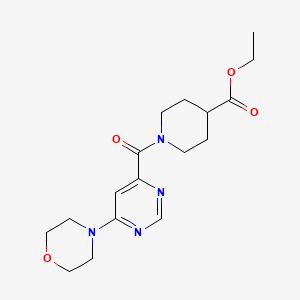

![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)
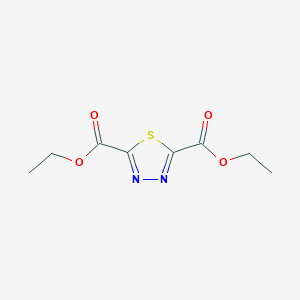
![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)

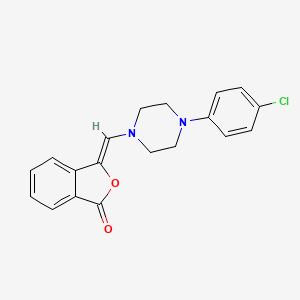
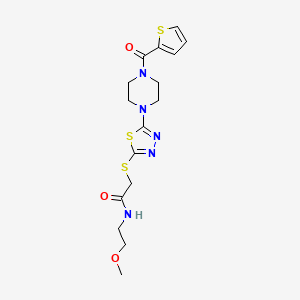
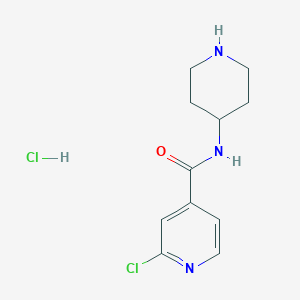
![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)
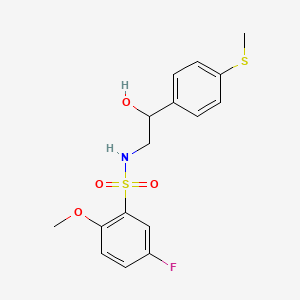
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)